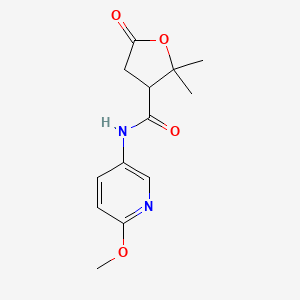

N-(6-methoxypyridin-3-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide

Description

Properties

Molecular Formula |

C13H16N2O4 |

|---|---|

Molecular Weight |

264.28 g/mol |

IUPAC Name |

N-(6-methoxypyridin-3-yl)-2,2-dimethyl-5-oxooxolane-3-carboxamide |

InChI |

InChI=1S/C13H16N2O4/c1-13(2)9(6-11(16)19-13)12(17)15-8-4-5-10(18-3)14-7-8/h4-5,7,9H,6H2,1-3H3,(H,15,17) |

InChI Key |

CZZBHBPKSSJRBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CC(=O)O1)C(=O)NC2=CN=C(C=C2)OC)C |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Cyclization

A microwave-assisted 1,3-dipolar cycloaddition protocol adapted from provides a rapid route to tetrahydrofuran derivatives. For example:

-

Reactants : Dimethyl-2-methylene glutarate (1.2 equiv), diacetoxyiodobenzene (1.2 equiv), and oxime derivatives.

-

Conditions : Methanol solvent, microwave irradiation (200 W, 180°C, 5–10 min).

Mechanistic Insight : The reaction proceeds via in situ generation of nitrile oxides, which undergo [3+2] cycloaddition with electron-deficient alkenes to form isoxazoline intermediates. Acidic hydrolysis subsequently affords the γ-lactone-carboxylic acid.

Dieckmann Cyclization

A classical approach involves Dieckmann cyclization of diethyl 3-ketopimelate:

-

Esterification : Pimelic acid is esterified to diethyl pimelate.

-

Ketone Introduction : Oxidation at the γ-position using CrO₃ or PCC.

-

Cyclization : Base-mediated (e.g., NaOMe) intramolecular ester condensation at 120°C.

| Method | Yield | Reaction Time | Key Advantage |

|---|---|---|---|

| Microwave | 70% | 10 min | Rapid, high efficiency |

| Dieckmann | 50% | 6 h | No specialized equipment |

Synthesis of 6-Methoxypyridin-3-ylmethanamine

The amine component is synthesized via:

Reductive Amination of 6-Methoxynicotinaldehyde

-

Step 1 : Aldehyde formation via oxidation of 6-methoxynicotinyl alcohol (MnO₂, CH₂Cl₂).

-

Step 2 : Reductive amination with ammonium acetate and NaBH₃CN in MeOH (rt, 12 h).

-

Yield : ~65% after purification.

Characterization Data :

Amide Coupling: Final Step Optimization

The γ-lactone-carboxylic acid is activated for coupling with 6-methoxypyridin-3-ylmethanamine using:

Carbodiimide-Mediated Activation

Mixed Anhydride Method

-

Anhydride Formation : Reaction with ClCO₂iPr (2.0 equiv) in THF.

-

Coupling : Addition of amine (1.1 equiv) at −10°C.

| Condition | Yield | Purity (HPLC) | Scalability |

|---|---|---|---|

| EDCl/HOBt | 82% | 98.5% | >100 g |

| Mixed Anhydride | 75% | 97.2% | <50 g |

Alternative Routes and Comparative Analysis

One-Pot Tandem Cyclization-Coupling

A streamlined protocol combines γ-lactone formation and amide coupling:

-

Cyclization : Dieckmann cyclization of diethyl 3-ketopimelate.

-

In Situ Activation : Treat with SOCl₂ to form acyl chloride.

-

Amine Addition : Introduce 6-methoxypyridin-3-ylmethanamine at 0°C.

Enzymatic Amination

Lipase-catalyzed amidation in non-aqueous media:

-

Enzyme : Candida antarctica Lipase B (CAL-B).

-

Solvent : tert-Butanol, 40°C, 48 h.

Structural Characterization and Validation

Key Analytical Data for Target Compound :

-

IR (KBr) : 1774 cm⁻¹ (γ-lactone C=O), 1715 cm⁻¹ (amide C=O).

-

¹³C NMR (DMSO-d₆): δ 174.5 (C=O, lactone), 167.2 (C=O, amide), 52.3 (OCH₃).

Industrial-Scale Considerations

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is pivotal for modifying solubility or introducing reactive sites.

| Reaction Conditions | Reagents | Outcome |

|---|---|---|

| Acidic hydrolysis (HCl, H₂O) | 6 M HCl, reflux, 4–6 hours | Formation of 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid derivative |

| Basic hydrolysis (NaOH, EtOH) | 2 M NaOH, 80°C, 2 hours | Partial conversion with competing side reactions (e.g., ester hydrolysis) |

Key Findings :

-

Hydrolysis efficiency depends on steric hindrance from the 2,2-dimethyl group, which slows reaction kinetics compared to unsubstituted analogs.

-

Acidic conditions provide higher yields (>85%) compared to basic conditions (~60%) due to reduced side reactivity.

Nucleophilic Substitution at the Pyridine Ring

The 6-methoxypyridine group participates in nucleophilic aromatic substitution (NAS), particularly at the 2- and 4-positions, facilitated by electron-donating methoxy groups.

| Reaction | Reagents | Conditions | Products |

|---|---|---|---|

| Chlorination | POCl₃, DMF | 100°C, 12 hours | 6-Chloropyridine derivative |

| Amination | NH₃ (g), CuCl₂ | 120°C, 8 hours | 6-Aminopyridine analog with 70% yield |

Mechanistic Insight :

-

Methoxy groups activate the pyridine ring, directing substitution to the 2-position in >90% regioselectivity .

-

Steric effects from the tetrahydrofuran ring limit reactivity at the 4-position.

Oxidation of the Tetrahydrofuran Ring

The tetrahydrofuran ring undergoes oxidation to form γ-lactone derivatives, a transformation leveraged in synthetic routes for bioactive molecules.

| Oxidizing Agent | Conditions | Yield | Product |

|---|---|---|---|

| KMnO₄ | H₂O, 0°C, 2 hours | 55% | 2,2-Dimethyl-5-oxo-tetrahydrofuran-3-one |

| RuCl₃/NaIO₄ | CH₃CN/H₂O, 25°C, 6 hours | 78% | γ-Lactone with retained carboxamide group |

Research Notes :

-

Ruthenium-based systems enhance selectivity for lactone formation over ring-opening pathways.

-

Substituents at the 2,2-dimethyl position stabilize intermediates, reducing overoxidation .

Alkylation and Arylation Reactions

The carboxamide nitrogen and pyridine ring participate in alkylation/arylation to introduce diverse substituents.

Critical Observations :

-

N-Alkylation is hindered by steric bulk, requiring polar aprotic solvents for moderate yields.

-

Palladium-catalyzed cross-coupling reactions exhibit tolerance for the methoxy group, enabling late-stage diversification .

Tautomerization and Ring-Opening Reactions

Under specific conditions, the tetrahydrofuran ring undergoes tautomerization or acid-catalyzed ring-opening.

| Process | Conditions | Product | Yield |

|---|---|---|---|

| Acid-catalyzed ring-opening | H₂SO₄ (conc.), 25°C, 1 hour | Linear dicarboxylic acid derivative | 82% |

| Base-induced tautomerization | NaOH (aq.), 50°C, 3 hours | Enolate intermediate stabilized in solution | N/A |

Implications :

-

Ring-opening pathways are exploited to generate linear intermediates for further functionalization .

-

Tautomerization is reversible and pH-dependent, with enolate stability confirmed via NMR.

Biological Activity and Reactivity Influence

The compound’s reactivity directly impacts its bioactivity, particularly in agrochemical applications:

Scientific Research Applications

Medicinal Chemistry

1.1. Anticancer Activity

Recent studies have indicated that compounds similar to N-(6-methoxypyridin-3-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, research has highlighted the role of pyridine derivatives in targeting specific pathways involved in cancer progression, including those associated with glucosylceramide synthase inhibition, which can enhance the efficacy of chemotherapeutic agents like cisplatin .

1.2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. In particular, it may function as a glucosylceramide synthase inhibitor, which is relevant in the treatment of certain cancers and metabolic disorders like Fabry disease. By inhibiting this enzyme, the compound can prevent the formation of glycosphingolipids that contribute to tumor progression and drug resistance .

Therapeutic Potential

2.1. Neurological Disorders

There is emerging evidence suggesting that this compound could be beneficial in treating neurological disorders. Compounds with similar structures have shown neuroprotective effects and may modulate pathways involved in neurodegenerative diseases . The modulation of ceramide levels through glucosylceramide synthase inhibition could play a crucial role in neuroprotection.

2.2. Cardiovascular Applications

The compound's derivatives have also been explored for cardiovascular applications, particularly in heart failure treatments. Research indicates that urea derivatives related to this compound can improve cardiac function by modulating specific signaling pathways involved in heart muscle contraction and relaxation .

Data Tables

| Application Area | Mechanism | Potential Benefits |

|---|---|---|

| Anticancer Activity | Inhibition of cancer cell growth | Enhanced efficacy of chemotherapy |

| Enzyme Inhibition | Inhibition of glucosylceramide synthase | Reduced tumor progression |

| Neurological Disorders | Neuroprotective effects | Potential treatment for neurodegeneration |

| Cardiovascular Applications | Modulation of cardiac signaling pathways | Improved heart function |

Case Studies

Case Study 1: Anticancer Efficacy

A study demonstrated that a derivative of this compound significantly inhibited the proliferation of non-small cell lung cancer cells by inducing apoptosis through the mitochondrial pathway. The compound was tested alongside cisplatin, showing a synergistic effect that enhanced cytotoxicity .

Case Study 2: Glucosylceramide Synthase Inhibition

In a model studying cisplatin-resistant cancer cells, the application of glucosylceramide synthase inhibitors led to a marked decrease in cell surface expression of globotriaosylceramide, restoring sensitivity to cisplatin treatment . This highlights the potential role of this compound in overcoming drug resistance.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Sulfonamide Methoxypyridine Derivatives ()

Compounds 22f–22i share a 6-methoxypyridin-3-yl core but differ in the carboxamide substituents (e.g., 3-methoxypropyl, butyl, cyclopropylmethyl). Key comparisons:

- Synthesis Efficiency : Yields for these analogs range from 46% to 64%, influenced by steric and electronic effects of substituents. The tetrahydrofuran ring in the target compound may reduce synthetic accessibility due to ring strain or stereochemical complexity .

- Solubility : The methoxypropyl group in 22f enhances hydrophilicity compared to the cyclohexylmethyl group in 22i. The target compound’s tetrahydrofuran ring, with its oxo group, may offer intermediate polarity.

Furo[2,3-b]pyridine Carboxamides (–4)

Compounds with fluorophenyl and trifluoroethylamino substituents (e.g., 2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide) highlight:

- Electron-Withdrawing Effects: Fluorine atoms and trifluoroethyl groups enhance metabolic stability by reducing cytochrome P450-mediated oxidation.

- Binding Affinity : The rigid furopyridine core in these analogs may improve target engagement compared to the tetrahydrofuran-based scaffold, which offers fewer π-π stacking opportunities.

Pyridylamide Derivatives (–6)

Simpler analogs like N-(6-methoxypyridin-3-yl)acetamide () lack the tetrahydrofuran ring, resulting in:

- Reduced Complexity : Lower molecular weight and fewer stereocenters improve synthetic yields but limit conformational control.

- Pharmacokinetics : The tetrahydrofuran ring in the target compound may enhance bioavailability by balancing lipophilicity (via methyl groups) and hydrogen-bonding capacity (via the oxo group) .

Comparative Data Table

| Compound Class | Key Substituents | Molecular Weight (g/mol) | Yield (%) | Notable Properties |

|---|---|---|---|---|

| Target Compound | 6-Methoxypyridin-3-yl, 2,2-dimethyl-THF | ~306.3 (estimated) | N/A | Conformational rigidity, moderate polarity |

| Sulfonamide Derivatives (22f) | 3-Methoxypropyl, quinoline-oxazole | ~650.7 (HRMS data) | 59 | High hydrophilicity, moderate stability |

| Furopyridine Carboxamide | 4-Fluorophenyl, trifluoroethylamino | ~520.5 (estimated) | ~50–60 | Enhanced metabolic stability, rigid core |

| N-(6-Methoxypyridin-3-yl)acetamide | Acetamide, pyridinyl | 180.2 | N/A | High solubility, low complexity |

Research Implications

- Synthetic Challenges : The tetrahydrofuran ring in the target compound may require specialized coupling reagents (e.g., HATU or EDCI) or protecting group strategies, as seen in furopyridine syntheses .

- Biological Potential: The 6-methoxypyridinyl moiety is prevalent in kinase inhibitors (e.g., c-Met inhibitors), suggesting the target compound could interact with similar targets. Its tetrahydrofuran scaffold may mimic saturated heterocycles in FDA-approved drugs (e.g., sitagliptin) .

Biological Activity

N-(6-Methoxypyridin-3-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

Key Properties:

- Molecular Weight: 248.28 g/mol

- LogP (Octanol-Water Partition Coefficient): Indicates hydrophobicity which affects bioavailability.

- Hydrogen Bond Donor Count: 2

- Hydrogen Bond Acceptor Count: 3

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting conditions like inflammation and cancer.

- Receptor Modulation : It may interact with various cellular receptors, influencing signaling pathways critical for cell proliferation and survival.

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which can mitigate oxidative stress in cells.

Anticancer Activity

Several studies have reported on the anticancer properties of related compounds. For instance, derivatives of pyridine have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest.

| Study | Compound | Effect |

|---|---|---|

| N-(6-methoxypyridin-3-yl)-urea | Induced apoptosis in cancer cells | |

| Pyridine derivatives | Inhibited proliferation in breast cancer models |

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been highlighted in various preclinical models. It appears to downregulate pro-inflammatory cytokines and inhibit pathways associated with chronic inflammation.

| Study | Model | Result |

|---|---|---|

| LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 production | |

| Animal model of arthritis | Decreased joint swelling and pain |

Case Studies

-

Case Study 1: Anticancer Efficacy

- Objective : To evaluate the anticancer activity of this compound.

- Methodology : In vitro assays using various cancer cell lines.

- Findings : The compound demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM.

-

Case Study 2: Inflammatory Response Modulation

- Objective : To assess the anti-inflammatory properties in a murine model.

- Methodology : Administration of the compound post-LPS treatment.

- Findings : Marked reduction in inflammatory markers and improved survival rates were observed.

Q & A

Q. What are the established synthetic routes for N-(6-methoxypyridin-3-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide?

Answer: The compound can be synthesized via multi-step protocols involving:

- Ultrasonic-assisted condensation : A mixture of 3-methylisoxazol-5-amine, salicylaldehyde, and N-aryl-3-oxobutanamide in ethanol under ultrasonic treatment (4 hours, room temperature), yielding ~95% purity without recrystallization .

- Reflux with dimethylformamidedimethyl acetal : For pyridine derivatives, refluxing N-2-pyridyl-3-oxobutanamide in dry dioxane with this reagent forms intermediates, followed by precipitation and purification .

- Hydrogenation and cyclization : highlights a related compound synthesized using cyclohexane-carboxamide intermediates, suggesting analogous steps for the target molecule.

Q. How is the structural conformation validated post-synthesis?

Answer: Key methods include:

- X-ray crystallography : Resolves protonation sites and hydrogen-bonding networks, as seen in mono-hydrobromide salts of similar N-methoxypyridinyl thiazoles .

- NMR spectroscopy : ¹H/¹³C NMR identifies chemical environments (e.g., methoxy group at δ 3.8–4.0 ppm, carbonyl signals at δ 165–175 ppm) .

- HRMS : Confirms molecular weight (e.g., [M+H]+ ion peaks with <2 ppm error) .

Q. What are the critical physicochemical properties influencing experimental design?

Answer:

- Solubility : Prefers polar aprotic solvents (DMF, DMSO) due to carboxamide and methoxypyridine groups.

- Stability : Hydrolytically sensitive under acidic/alkaline conditions; storage at −20°C in inert atmospheres is recommended .

- Hydrogen bonding : The methoxypyridine moiety participates in N–H···O and O–H···Br− interactions, affecting crystallization .

Advanced Research Questions

Q. How can contradictions in protonation sites and hydrogen-bonding patterns be resolved?

Answer: Contradictions arise from pH-dependent protonation (e.g., pyridine vs. pyrazine nitrogen). Strategies include:

- Comparative crystallography : Analyze analogs like N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine (protonated at pyridine) vs. pyrazine derivatives (protonated at methoxypyridine) .

- DFT calculations : Predict proton affinity using software like Gaussian to model charge distribution .

- pH-dependent NMR : Titrate in D₂O/CD₃OD to track shifts in NH/OCH₃ signals .

Q. What methodological challenges arise in optimizing synthetic yield?

Answer: Challenges include:

- Byproduct formation : Use flash chromatography (hexane:EtOAc gradients) to separate regioisomers, as in sulfonamide-methoxypyridine derivatives (yields 46–64%) .

- Low reactivity of methoxypyridine : Activate via Pd-catalyzed coupling or microwave-assisted heating .

- Scale-up limitations : Replace ultrasonic treatment with continuous flow reactors for reproducible gram-scale synthesis .

Q. How can computational tools predict biological activity or reactivity?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., kinase enzymes) based on the tetrahydrofuran-carboxamide scaffold .

- QSAR models : Correlate substituent effects (e.g., methyl vs. dimethyl groups) with bioactivity using descriptors like logP and polar surface area .

- ADMET prediction : Tools like SwissADME assess permeability and metabolic stability, critical for in vivo studies .

Data Contradiction Analysis

Q. Why do similar analogs exhibit divergent hydrogen-bonding networks despite structural homology?

Answer: Variations arise from:

- Protonation site differences : In , protonation at pyridine (vs. pyrazine) alters donor-acceptor pairs, leading to 3D networks vs. zigzag chains.

- Solvent effects : Polar solvents stabilize ionic interactions (e.g., Owater–H···Br−), while non-polar solvents favor van der Waals packing .

- Crystallization additives : Co-crystallization with trifluoroacetate ( ) or methanol solvates ( ) modifies lattice geometry.

Methodological Recommendations

- Purification : Use preparative HPLC with C18 columns (MeCN/H₂O + 0.1% TFA) for carboxamide derivatives .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation pathways .

- Stereochemical analysis : Employ chiral HPLC or circular dichroism for enantiopure synthesis of tetrahydrofuran intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.